![molecular formula C20H20N2O3S B2416518 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 946272-00-0](/img/structure/B2416518.png)
2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide
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Description
2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide, also known as CT-1530, is a novel small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of chromene derivatives, which have been shown to possess a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
Scientific Research Applications
Synthesis and Characterization
The chemical interest in derivatives of 2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide can be seen in various studies focusing on the synthesis and characterization of compounds with similar structures. One study discusses the synthesis of Co(II) complexes with Schiff bases related to the chemical structure , revealing their antimicrobial activities against various microorganisms, suggesting potential for bioinorganic relevance (Singh, Das, & Dhakarey, 2009). Another explores the synthesis of coumarin derivatives containing the thiazolidin-4-one ring, highlighting their biological properties and underlining the compound's significance in medicinal chemistry (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemical Reactions and Properties
Chemical reactions involving chromone-3-carboxamides, closely related to the compound of interest, demonstrate the diverse chemical behavior and potential for creating novel structures with significant properties. One such reaction leads to the formation of chromeno[4,3-b]pyridine-3-carbonitriles and 1,6-dihydropyridine-3-carboxamides, hinting at the compound's utility in synthesizing heterocyclic compounds with potential biological activities (Kornev, Tishin, & Sosnovskikh, 2019).
Synthesis Under Green Conditions
The environmentally friendly synthesis of novel compounds demonstrates the interest in sustainable chemical processes. Ionic liquid-mediated synthesis of chromone-pyrimidine coupled derivatives presents an efficient, eco-friendly method, showing the compound's relevance in green chemistry and its potential in synthesizing biologically active derivatives (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Biological Activities
Several studies have focused on the biological evaluation of similar compounds, indicating their potential in drug development. For example, compounds with structures akin to the one have been tested for antimicrobial activity, showing significant efficacy against various bacterial and fungal strains (Azab, Azab, & Elkanzi, 2017). Additionally, fluorescent active compounds based on similar structures have been developed, offering potential applications in biological imaging and diagnostics (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
properties
IUPAC Name |
2-oxo-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19(16-11-14-5-1-2-6-18(14)25-20(16)24)21-12-17(15-7-10-26-13-15)22-8-3-4-9-22/h1-2,5-7,10-11,13,17H,3-4,8-9,12H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIRXJUSQOCKYEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C2=CC3=CC=CC=C3OC2=O)C4=CSC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)-2H-chromene-3-carboxamide |
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